2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole 2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15295920
InChI: InChI=1S/C27H28F2N4O/c1-31-25-12-11-23(34-2)17-24(25)30-26(31)18-32-13-15-33(16-14-32)27(19-3-7-21(28)8-4-19)20-5-9-22(29)10-6-20/h3-12,17,27H,13-16,18H2,1-2H3
SMILES:
Molecular Formula: C27H28F2N4O
Molecular Weight: 462.5 g/mol

2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole

CAS No.:

Cat. No.: VC15295920

Molecular Formula: C27H28F2N4O

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole -

Specification

Molecular Formula C27H28F2N4O
Molecular Weight 462.5 g/mol
IUPAC Name 2-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-1-methylbenzimidazole
Standard InChI InChI=1S/C27H28F2N4O/c1-31-25-12-11-23(34-2)17-24(25)30-26(31)18-32-13-15-33(16-14-32)27(19-3-7-21(28)8-4-19)20-5-9-22(29)10-6-20/h3-12,17,27H,13-16,18H2,1-2H3
Standard InChI Key JORXSQIBVMMADQ-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)OC)N=C1CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole (IUPAC name: 2-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-1-methylbenzimidazole) has the molecular formula C<sub>27</sub>H<sub>28</sub>F<sub>2</sub>N<sub>4</sub>O and a molecular weight of 462.5 g/mol. Key structural elements include:

  • A benzimidazole core substituted with a methoxy group at position 5 and a methyl group at position 1.

  • A piperazine ring linked to the benzimidazole’s position 2 via a methylene bridge.

  • Two 4-fluorophenyl groups attached to the piperazine’s central carbon, forming a benzhydryl motif.

The compound’s canonical SMILES string (CN1C2=C(C=C(C=C2)OC)N=C1CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F) and InChIKey (JORXSQIBVMMADQ-UHFFFAOYSA-N) confirm its stereochemical uniqueness.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC<sub>27</sub>H<sub>28</sub>F<sub>2</sub>N<sub>4</sub>O
Molecular Weight462.5 g/mol
IUPAC Name2-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-1-methylbenzimidazole
SMILESCN1C2=C(C=C(C=C2)OC)N=C1CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
InChIKeyJORXSQIBVMMADQ-UHFFFAOYSA-N

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound follows a multi-step strategy common to benzimidazole derivatives:

  • Benzimidazole Core Formation: Condensation of 4-methoxy-1,2-phenylenediamine with methyl isocyanate or equivalent reagents to introduce the 1-methyl group.

  • Piperazine Functionalization: Reaction of piperazine with bis(4-fluorophenyl)methanol or its halogenated analog to form the bis(4-fluorophenyl)methylpiperazine intermediate .

  • Coupling Reaction: Alkylation of the benzimidazole’s position 2 with the piperazine intermediate via a methylene linker, typically using formaldehyde or dichloromethane as the bridging agent.

The final product is purified via column chromatography or recrystallization, with purity verified by HPLC and NMR spectroscopy.

Analytical Characterization

  • <sup>1</sup>H NMR: Peaks corresponding to the methyl group (δ ~3.0 ppm), methoxy protons (δ ~3.8 ppm), and aromatic fluorophenyl protons (δ ~6.8–7.2 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 462.5 confirms the molecular weight.

Compound ClassGI<sub>50</sub> (µM)Target Pathway
Piperazinylacetamides 4.36Kinase Inhibition
Benzimidazole-PiperazinesN/ATopoisomerase I/II

Antimicrobial and Anti-inflammatory Effects

  • Antimicrobial: The fluorophenyl groups confer activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell wall synthesis.

  • Anti-inflammatory: Piperazine moieties modulate cytokine release (e.g., TNF-α, IL-6) via NF-κB pathway inhibition.

Structure-Activity Relationships (SARs)

Role of Fluorine Substituents

The para-fluorine atoms on the phenyl rings enhance:

  • Lipophilicity: Improving blood-brain barrier penetration for CNS-targeted therapies .

  • Electron-Withdrawing Effects: Stabilizing interactions with enzymatic active sites.

Impact of the Piperazine Spacer

  • Flexibility: The piperazine ring’s conformational mobility allows optimal binding to G-protein-coupled receptors (GPCRs) .

  • Basic Nitrogen Atoms: Facilitate protonation at physiological pH, enhancing solubility and target affinity.

Future Directions and Therapeutic Prospects

Preclinical Development

  • Toxicity Profiling: Acute and chronic toxicity studies in animal models are needed to establish safety margins.

  • Formulation Optimization: Lipid-based nanoparticles could improve bioavailability due to the compound’s high logP value (~4.5).

Target Identification

  • Kinase Screening: High-throughput assays to identify kinase targets (e.g., EGFR, VEGFR) linked to anticancer activity.

  • Neuropharmacology: Exploration of calcium channel-blocking activity, akin to flunarizine derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator